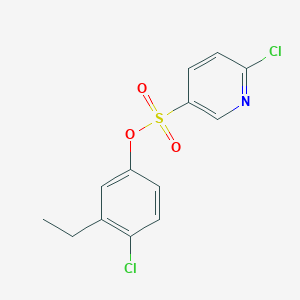
4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate is an organic compound that features both aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate typically involves the sulfonation of 4-chloro-3-ethylphenol followed by a coupling reaction with 6-chloropyridine-3-sulfonyl chloride. The reaction conditions often require a base such as pyridine or triethylamine to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the aromatic rings can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation states of the sulfur and nitrogen atoms.
Coupling reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The dual chlorination on the aromatic rings can enhance its binding affinity and specificity. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
4-Chloro-3-ethylphenol: Shares the phenyl ring with a chlorine and ethyl group but lacks the pyridine and sulfonate functionalities.
6-Chloropyridine-3-sulfonyl chloride: Contains the pyridine and sulfonate groups but lacks the phenyl ring.
4-Chlorophenyl 6-chloropyridine-3-sulfonate: Similar structure but without the ethyl group on the phenyl ring.
Uniqueness
4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate is unique due to its combination of both phenyl and pyridine rings with dual chlorination and a sulfonate group. This unique structure imparts specific reactivity and binding properties, making it valuable in various applications.
属性
IUPAC Name |
(4-chloro-3-ethylphenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-2-9-7-10(3-5-12(9)14)19-20(17,18)11-4-6-13(15)16-8-11/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADDARZUYILEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OS(=O)(=O)C2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

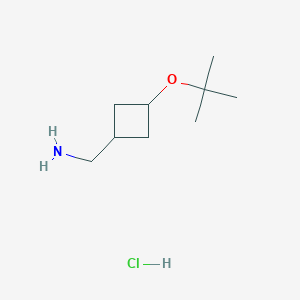
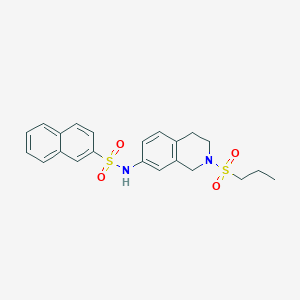
![2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide](/img/structure/B2589862.png)
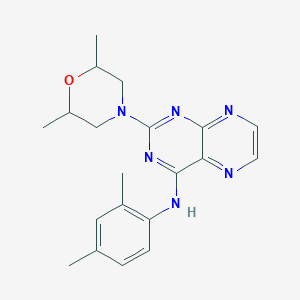
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)
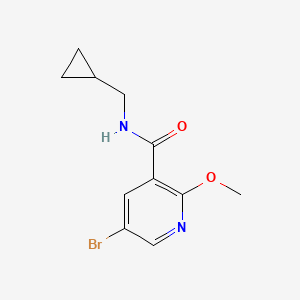

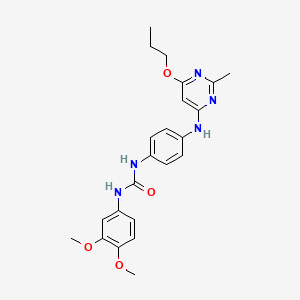
![1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2589872.png)
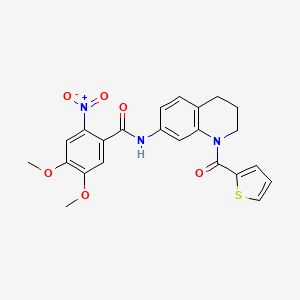
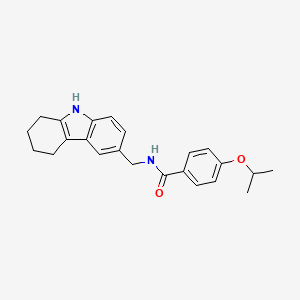
![5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2589879.png)
